

# Application Notes and Protocols for Administration of Cedrus deodara Extracts

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## Compound of Interest

Compound Name: *Cedeodarin*

Cat. No.: *B209167*

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This document provides detailed application notes and protocols for the administration of extracts from Cedrus deodara, a medicinal tree known to contain the compound **Cedeodarin**, among other bioactive constituents.<sup>[1][2]</sup> Due to a lack of specific data on the administration of isolated **Cedeodarin**, this guide focuses on the administration routes and formulations of Cedrus deodara extracts that have been investigated in preclinical research. The primary routes of administration explored are topical and oral.

## Data Presentation: Formulation and Dosage Summary

The following tables summarize quantitative data from various studies on the formulation and dosage of Cedrus deodara extracts for preclinical evaluation.

Table 1: Topical Formulations of Cedrus deodara Extracts

Formulation Type	Extract Type	Concentration of Extract	Vehicle/Base	Key Excipients	Application	Reference
Ointment	80% Methanol	10% (w/w)	Eucerin 400%	Distilled water	Burn wound healing in rats	[3]
Ointment	Petroleum ether, Chloroform, Alcoholic	3% (w/w)	Polyethylene glycol	Not specified	Anti-arthritic activity in rats	[4]
Herbal Gel	Ethanolic	Not specified	Carbopol	Not specified	Not specified	[5]
Emulgel	Hydro-alcoholic	Not specified	Not specified	Not specified	In-vitro anti-inflammatory	
Microemulgel	70% Ethanolic	2%	Not specified	Triethanolamine	In-vitro studies	

Table 2: Oral Formulation of Cedrus deodara Extract

Formulation Type	Extract Type	Dosage per Capsule	Key Excipients	Application	Reference
Capsule	Ethanolic	190 mg	Microcrystalline cellulose, dicalcium phosphate, methylparaben sodium, propyl paraben sodium, magnesium stearate, talc	Antidiabetic studies (in vivo)	

## Experimental Protocols

This section provides detailed methodologies for the preparation and administration of Cedrus deodara extracts as cited in the literature.

### Protocol 1: Preparation of a 10% Methanolic Extract Ointment for Topical Application

This protocol is adapted from a study on the burn wound healing properties of C. deodara.

#### 1. Materials:

- Dried branches of Cedrus deodara
- 80% Methanol
- Distilled water
- Eucerin 400%
- Grinder or mill
- Maceration vessel
- Vacuum evaporator
- Freeze dryer
- Homogenizer

## 2. Extract Preparation:

- Grind the dried branches of *C. deodara* into a coarse powder.
- Macerate the powder in 80% methanol at room temperature. The process should be repeated three times, each for 72 hours, to ensure exhaustive extraction.
- Combine the methanolic extracts and concentrate them under vacuum at 25°C using a rotary evaporator.
- Lyophilize the concentrated extract using a laboratory freeze dryer to obtain a dry powder.

## 3. Ointment Formulation:

- To prepare a 10% (w/w) ointment, dissolve 20 g of the dried methanolic extract in 20 mL of distilled water.
- Gradually add Eucerin 400% to the aqueous solution of the extract while continuously mixing to obtain a total of 200 g of ointment.
- Homogenize the mixture to ensure a uniform consistency.

## 4. Application in a Burn Wound Model:

- Induce a second-degree thermal burn on the dorsal region of Wistar rats under anesthesia.
- Topically apply the prepared 10% ointment to the burn wound.
- Monitor wound closure and histological features over a period of 21 days, with assessments at days 7, 14, and 21.

# Protocol 2: Formulation of an Ethanolic Extract Capsule for Oral Administration

This protocol is based on a study investigating the antidiabetic activity of *C. deodara* wood extract.

## 1. Materials:

- Powdered wood of *Cedrus deodara*
- Petroleum ether
- Ethanol
- Microcrystalline cellulose
- Dicalcium phosphate
- Methylparaben sodium

- Propylparaben sodium
- Magnesium stearate
- Talc
- Soxhlet apparatus
- Dryer
- Sieve no. 36
- Capsule filling machine

## 2. Extract Preparation:

- Defat the powdered wood of *C. deodara* with petroleum ether.
- Extract the defatted wood powder with ethanol using a Soxhlet apparatus.
- Concentrate the ethanolic extract to dryness.

## 3. Granule and Capsule Formulation:

- For a single capsule, weigh and mix 190 mg of the crude ethanolic extract, 159 mg of microcrystalline cellulose, and 71.4 mg of dicalcium phosphate.
- Dry the mixture and pass it through a sieve (no. 36) to obtain uniform granules.
- To the granules, add 6.6 mg of methylparaben sodium, 5 mg of propylparaben sodium, 11 mg of magnesium stearate, and 7 mg of talc, and mix thoroughly.
- Fill capsules with 470 mg of the final granule mixture.

## 4. In Vivo Administration for Antidiabetic Studies:

- The human equivalent dose was calculated to be 1120 mg/day, translating to a dosage of 190 mg per two capsules taken thrice a day.
- For preclinical studies in animal models, the dosage should be appropriately scaled based on body weight and surface area.

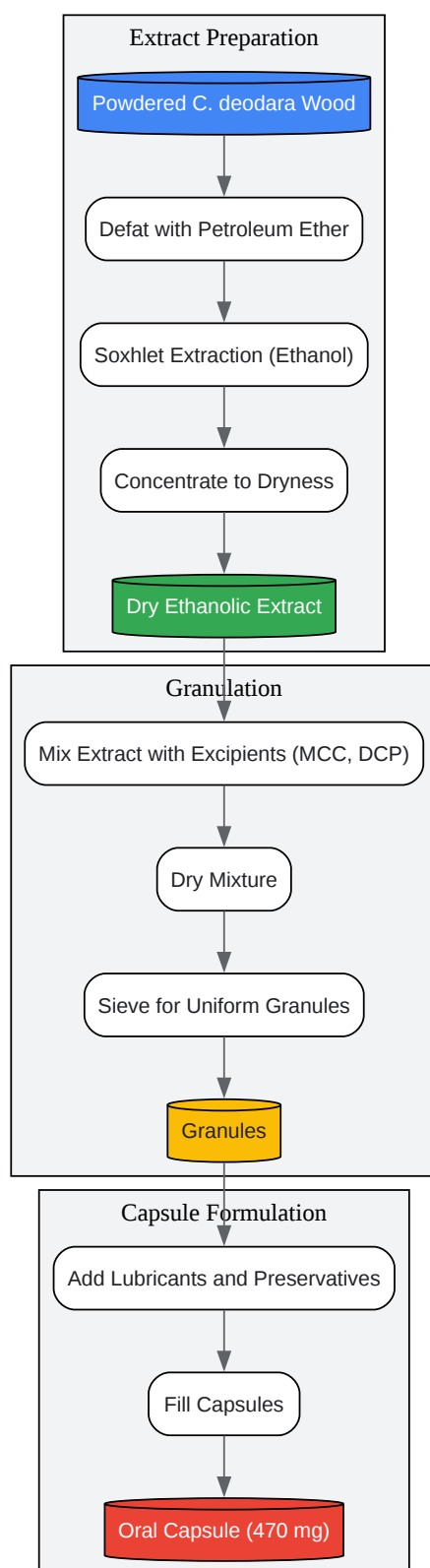
## Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows described in the protocols.



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Caption: Workflow for the preparation of a topical ointment from Cedrus deodara extract.



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Caption: Workflow for the formulation of an oral capsule from Cedrus deodara extract.

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